molecular formula C10H10ClFO2 B13311407 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

Cat. No.: B13311407
M. Wt: 216.63 g/mol
InChI Key: DHAFTYVHUWMXEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one typically involves the reaction of 5-chloro-2-fluoro-4-hydroxybenzaldehyde with butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)butan-1-one stands out due to its unique combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-3-9(13)6-4-7(11)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3

InChI Key

DHAFTYVHUWMXEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1F)O)Cl

Origin of Product

United States

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